molecular formula C22H21F4N5O B12373882 (5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide

(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide

Cat. No.: B12373882
M. Wt: 447.4 g/mol
InChI Key: AURWIOYIXRLAMD-MOPGFXCFSA-N
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Description

GSK572A is a novel and potent inhibitor of the enzyme EchA6, which is involved in the metabolism of fatty acids in Mycobacterium tuberculosis. This compound has shown significant potential in the treatment of tuberculosis due to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting EchA6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK572A involves a multi-step process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The specific details of the synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including the use of protecting groups, selective deprotection, and purification by chromatography .

Industrial Production Methods

Industrial production of GSK572A would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

GSK572A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of GSK572A .

Scientific Research Applications

GSK572A has a wide range of scientific research applications, including:

Mechanism of Action

GSK572A exerts its effects by inhibiting the enzyme EchA6, which is essential for the metabolism of fatty acids in Mycobacterium tuberculosis. By binding to the active site of EchA6, GSK572A prevents the enzyme from catalyzing the hydration of enoyl-coenzyme A (CoA) intermediates, thereby disrupting the synthesis of mycolic acids, which are critical components of the bacterial cell wall. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK572A

GSK572A is unique due to its high potency and selectivity for EchA6, making it a valuable tool for studying the enzyme’s function and a promising candidate for the development of new anti-tubercular therapies. Its ability to inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis further highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C22H21F4N5O

Molecular Weight

447.4 g/mol

IUPAC Name

(5R,7S)-5-(4-ethylphenyl)-N-[(5-fluoropyridin-2-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H21F4N5O/c1-2-13-3-5-14(6-4-13)18-9-19(22(24,25)26)31-20(30-18)17(12-29-31)21(32)28-11-16-8-7-15(23)10-27-16/h3-8,10,12,18-19,30H,2,9,11H2,1H3,(H,28,32)/t18-,19+/m1/s1

InChI Key

AURWIOYIXRLAMD-MOPGFXCFSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=NC=C(C=C4)F)N2)C(F)(F)F

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=NC=C(C=C4)F)N2)C(F)(F)F

Origin of Product

United States

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